AS-605240

Catalog No.
S548281
CAS No.
648450-29-7
M.F
C12H7N3O2S
M. Wt
257.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
AS-605240

CAS Number

648450-29-7

Product Name

AS-605240

IUPAC Name

(5E)-5-(quinoxalin-6-ylmethylidene)-1,3-thiazolidine-2,4-dione

Molecular Formula

C12H7N3O2S

Molecular Weight

257.27 g/mol

InChI

InChI=1S/C12H7N3O2S/c16-11-10(18-12(17)15-11)6-7-1-2-8-9(5-7)14-4-3-13-8/h1-6H,(H,15,16,17)/b10-6+

InChI Key

SQWZFLMPDUSYGV-UXBLZVDNSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

5-quinoxalin-6-ylmethylenethiazolidine-2,4-dione, AS 605240, AS-605240, AS605240

Canonical SMILES

C1=CC2=NC=CN=C2C=C1C=C3C(=O)NC(=O)S3

Isomeric SMILES

C1=CC2=NC=CN=C2C=C1/C=C/3\C(=O)NC(=O)S3

The exact mass of the compound 5-Quinoxalin-6-ylmethylene-thiazolidine-2,4-dione is 257.0259 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Thiazolidinediones - Supplementary Records. It belongs to the ontological category of quinoxaline derivative in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

AS-605240 is a potent, ATP-competitive, and orally active small molecule inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ), with a reported IC50 of 8 nM. [REFS-1, REFS-2] It is distinguished by its significant selectivity for the γ-isoform over other Class I PI3K isoforms (α, β, and δ). This selectivity makes it a critical tool for researchers aiming to dissect the specific roles of PI3Kγ in leukocyte-mediated physiological and pathological processes, particularly in inflammation, autoimmune diseases, and immuno-oncology, without the confounding effects of pan-PI3K inhibition. [3]

Substituting AS-605240 with broad-spectrum PI3K inhibitors such as LY294002 or Wortmannin is inappropriate for targeted research. These pan-inhibitors block all Class I PI3K isoforms (α, β, δ, γ), making it impossible to attribute observed effects specifically to the γ-isoform, which is predominantly expressed in leukocytes. [1] Using a non-selective inhibitor introduces significant experimental ambiguity, as PI3Kα and PI3Kβ are ubiquitously expressed and central to general cell survival and metabolism. [2] Furthermore, off-target effects of compounds like LY294002 on unrelated kinases such as mTOR and DNA-PK can produce misleading data. [3] For studies requiring clear, reproducible conclusions about the role of PI3Kγ in immune cell function, the isoform selectivity of AS-605240 is a critical, non-negotiable procurement requirement.

High Enzymatic Selectivity for PI3Kγ Over Other Class I Isoforms

In direct head-to-head enzymatic assays, AS-605240 demonstrates potent inhibition of PI3Kγ with an IC50 of 8 nM. Crucially for procurement decisions, it shows marked selectivity over other isoforms, inhibiting PI3Kα at 60 nM, PI3Kβ at 270 nM, and PI3Kδ at 300 nM. [1] This represents a selectivity of 7.5-fold over PI3Kα and over 30-fold for PI3Kβ and PI3Kδ.

Evidence DimensionEnzymatic Inhibition (IC50)
Target Compound DataPI3Kγ: 8 nM
Comparator Or BaselinePI3Kα: 60 nM | PI3Kβ: 270 nM | PI3Kδ: 300 nM
Quantified Difference7.5x more selective for γ vs α; >33x more selective for γ vs β; 37.5x more selective for γ vs δ
ConditionsCell-free enzymatic kinase assay.

This quantitative selectivity profile ensures that experimental results can be confidently attributed to PI3Kγ inhibition, minimizing confounding data from effects on ubiquitous α and β isoforms.

Superior Cellular Potency in a Leukocyte-Specific Pathway vs. Pan-Inhibitors

AS-605240 demonstrates potent activity in a physiologically relevant cellular context by inhibiting C5a-mediated PKB/Akt phosphorylation in RAW264 macrophages with an IC50 of 90 nM. [1] In the same study, the common pan-PI3K inhibitor LY294002 required a concentration of 20 µM (20,000 nM) to achieve a similar effect on PKB phosphorylation in primary monocytes. [1] This highlights the superior targeted potency of AS-605240 in a key immune cell signaling pathway.

Evidence DimensionCellular PKB/Akt Phosphorylation Inhibition (IC50 / Effective Concentration)
Target Compound Data90 nM (in RAW264 macrophages)
Comparator Or BaselineLY294002: 20,000 nM (in primary monocytes)
Quantified Difference>200-fold higher potency in a relevant cellular context compared to the pan-inhibitor LY294002.
ConditionsInhibition of G-protein-coupled receptor (GPCR)-mediated PKB/Akt phosphorylation in mouse macrophage/monocyte cell lines.

High cellular potency at a low concentration reduces the risk of off-target effects and toxicity, making it a more reliable and cost-effective tool for cell-based experiments compared to using high concentrations of less specific inhibitors.

Demonstrated In Vivo Efficacy in Validated Models of Inflammatory Disease

Oral administration of AS-605240 at 50 mg/kg substantially reduces clinical and histological signs of joint inflammation in mouse models of rheumatoid arthritis, achieving an effect comparable to that seen in mice with a genetic knockout of PI3Kγ (Pik3cg-/-). [1] Specifically, in a RANTES-induced peritoneal neutrophil recruitment model, AS-605240 demonstrated an ED50 of 9.1 mg/kg. This provides direct evidence of its bioavailability and target engagement in a complex in vivo system, a critical performance attribute not guaranteed by in vitro data alone.

Evidence DimensionIn Vivo Anti-Inflammatory Efficacy
Target Compound DataED50 of 9.1 mg/kg (p.o.) for reducing neutrophil recruitment; 50 mg/kg (p.o.) significantly reduces joint inflammation.
Comparator Or BaselineEffects are comparable to genetic knockout of the PI3Kγ gene.
Quantified DifferenceNot applicable (comparison to genetic model).
ConditionsMouse models of RANTES-induced peritonitis and collagen-induced arthritis.

Proven oral activity and efficacy in validated animal models provide a strong justification for procurement for preclinical studies, de-risking its use in expensive and labor-intensive in vivo experiments.

Isolating the Role of PI3Kγ in Leukocyte Migration and Chemotaxis

For studies aiming to specifically block the migration of neutrophils, macrophages, or other leukocytes in response to chemoattractants without affecting basal cell survival pathways. The high selectivity and demonstrated in vivo efficacy in reducing neutrophil recruitment make AS-605240 the appropriate choice over pan-PI3K inhibitors that would confound the results. [1]

Preclinical Target Validation for PI3Kγ in Autoimmune and Inflammatory Disease Models

When validating PI3Kγ as a therapeutic target in models of rheumatoid arthritis, lupus, or inflammatory bowel disease. Its proven oral bioavailability and ability to phenocopy the effects of genetic PI3Kγ deletion provide a robust pharmacological tool to establish a clear link between target inhibition and therapeutic effect. [REFS-1, REFS-2]

Investigating PI3Kγ-Specific Signaling in Primary Immune Cells

For cell-based assays using primary neutrophils, monocytes, or macrophages to study downstream signaling events like Akt/PKB phosphorylation. The high cellular potency of AS-605240 allows for its use at low nanomolar concentrations, minimizing the potential for off-target kinase activity and ensuring that observed effects are directly linked to PI3Kγ. [1]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

257.02589765 Da

Monoisotopic Mass

257.02589765 Da

Heavy Atom Count

18

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

8GRW063UT7

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

As-605240

Dates

Last modified: 08-15-2023
1: Azzi J, Moore RF, Elyaman W, Mounayar M, El Haddad N, Yang S, Jurewicz M, Takakura A, Petrelli A, Fiorina P, Ruckle T, Abdi R. The novel therapeutic effect of phosphoinositide 3-kinase-γ inhibitor AS605240 in autoimmune diabetes. Diabetes. 2012 Jun;61(6):1509-18. doi: 10.2337/db11-0134. Epub 2012 Mar 8. PubMed PMID: 22403300; PubMed Central PMCID: PMC3357271.
2: Song LF, Jiang W, Qing Y, Hu XH, Li Y, Tong QY, Wu XH. [The antagonistic effect of PI3K-gamma inhibitor AS605240 on cardiac hypertrophy and cardiac fibrosis induced by isoproterenol in rats]. Sichuan Da Xue Xue Bao Yi Xue Ban. 2011 Jul;42(4):471-4. Chinese. PubMed PMID: 21866628.
3: Wei X, Han J, Chen ZZ, Qi BW, Wang GC, Ma YH, Zheng H, Luo YF, Wei YQ, Chen LJ. A phosphoinositide 3-kinase-gamma inhibitor, AS605240 prevents bleomycin-induced pulmonary fibrosis in rats. Biochem Biophys Res Commun. 2010 Jun 25;397(2):311-7. doi: 10.1016/j.bbrc.2010.05.109. Epub 2010 May 26. PubMed PMID: 20510675.
4: Jin K, Song LF, He CM, Wang ZL, Hu XH, Wu XH. [Intervention effect of PI3Kgamma inhibitor AS605240 on autoimmune myocarditis in mice]. Sichuan Da Xue Xue Bao Yi Xue Ban. 2009 Sep;40(5):817-20, 825. Chinese. PubMed PMID: 19950590.

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